molecular formula C22H21N5O B2584454 3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 402505-88-8

3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2584454
CAS RN: 402505-88-8
M. Wt: 371.444
InChI Key: WLKGCFZSDHYKFK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-ethylphenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide” is an organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are part of several therapeutic drugs .

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Cytochrome P450 (CYP) enzymes play a pivotal role in the metabolism of many drugs. Selective chemical inhibitors are utilized to understand the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting potential drug-drug interactions (DDIs). Such inhibitors help in phenotyping studies to identify the specific CYP enzymes responsible for the metabolism of a given compound, highlighting the importance of chemical specificity in drug development and safety evaluations (Khojasteh et al., 2011).

Building Blocks in Heterocyclic Synthesis

Compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serve as privileged scaffolds in the synthesis of a variety of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This underlines the versatility and reactivity of such molecules in creating pharmacologically interesting compounds, demonstrating the wide-ranging applications of pyrazoline derivatives in medicinal chemistry (Gomaa & Ali, 2020).

Anticancer Agents Development

The Knoevenagel condensation process, involving carbonyl functionalities and active methylenes, has been instrumental in generating compounds with significant anticancer activity. This showcases the potential of using chemical reactions to develop biologically active molecules targeting various cancer types, emphasizing the role of chemical synthesis in drug discovery (Tokala et al., 2022).

Carcinogen Metabolite Biomarkers

The study of human urinary carcinogen metabolites provides insights into the exposure to tobacco-related carcinogens, serving as a practical approach for evaluating the risks associated with tobacco use and cancer. Identifying specific metabolites helps in understanding the metabolic pathways involved and in developing strategies for cancer prevention (Hecht, 2002).

properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-3-15-8-10-16(11-9-15)20-12-21(26-25-20)22(28)27-23-13-18-14(2)24-19-7-5-4-6-17(18)19/h4-13,24H,3H2,1-2H3,(H,25,26)(H,27,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKGCFZSDHYKFK-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

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